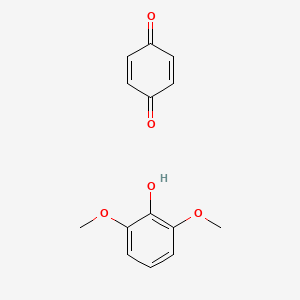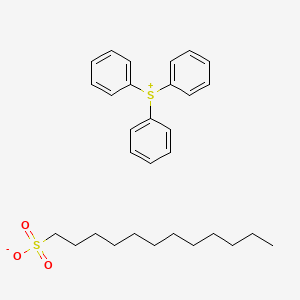
Triphenylsulfanium dodecane-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenylsulfanium dodecane-1-sulfonate is an organic compound that belongs to the class of sulfonium salts. These compounds are known for their unique properties and applications in various fields, including chemistry, biology, and industry. The compound consists of a triphenylsulfanium cation and a dodecane-1-sulfonate anion, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of triphenylsulfanium dodecane-1-sulfonate typically involves the reaction of triphenylsulfanium chloride with sodium dodecane-1-sulfonate. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Ph3SCl+NaC12H25SO3→Ph3S+C12H25SO3−
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Triphenylsulfanium dodecane-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium group to a sulfide.
Substitution: The sulfonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Alkylated or arylated sulfonium salts.
Applications De Recherche Scientifique
Triphenylsulfanium dodecane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in studies involving cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of surfactants and detergents
Mécanisme D'action
The mechanism of action of triphenylsulfanium dodecane-1-sulfonate involves its interaction with molecular targets through its sulfonium and sulfonate groups. The compound can form ionic bonds with negatively charged sites on proteins or cell membranes, leading to changes in their structure and function. This interaction can affect various biochemical pathways, making the compound useful in both research and industrial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Triphenylsulfonium triflate
- Triphenylsulfonium nonaflate
- Sodium dodecyl benzene sulfonate
Uniqueness
Triphenylsulfanium dodecane-1-sulfonate is unique due to its combination of a bulky triphenylsulfanium cation and a long-chain dodecane-1-sulfonate anion. This structure imparts distinct amphiphilic properties, making it highly effective in applications requiring both hydrophobic and hydrophilic interactions .
Propriétés
Numéro CAS |
565469-26-3 |
|---|---|
Formule moléculaire |
C30H40O3S2 |
Poids moléculaire |
512.8 g/mol |
Nom IUPAC |
dodecane-1-sulfonate;triphenylsulfanium |
InChI |
InChI=1S/C18H15S.C12H26O3S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15/h1-15H;2-12H2,1H3,(H,13,14,15)/q+1;/p-1 |
Clé InChI |
JRBMRCCUPJKYSR-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCS(=O)(=O)[O-].C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


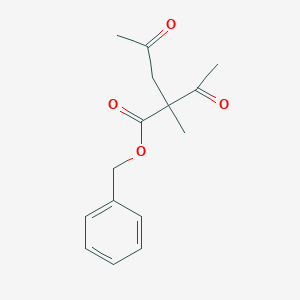
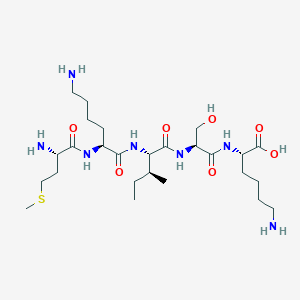
![7-(Furan-3-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14214380.png)

![N-{1-[(2-Iodo-1,3-thiazol-5-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}nitramide](/img/structure/B14214394.png)
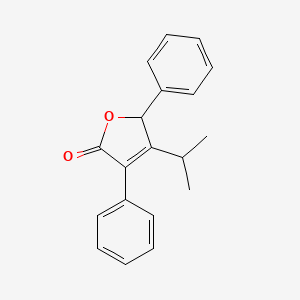


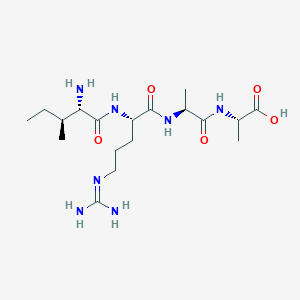
![L-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14214434.png)
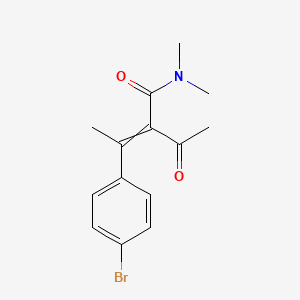
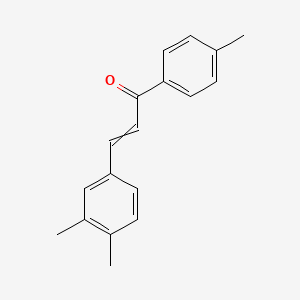
![7-Ethoxy-1,2-difluoro-3-[2-(4-pentylcyclohexyl)ethyl]naphthalene](/img/structure/B14214465.png)
